2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine
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Overview
Description
The compound “2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine” is a solid substance . Its IUPAC name is 2-[(4-methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol . The CAS Number is 860609-69-4 .
Physical and Chemical Properties The molecular weight of this compound is 308.43 . The compound is solid in its physical form .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound , due to its complex structure, contributes to various areas of chemical synthesis and structural analysis. Research has shown that related compounds, particularly those featuring pyrimidine structures and methylsulfanyl groups, are involved in the creation of new materials with potential for significant applications.
Synthesis of Novel Compounds
The chemical synthesis of pyrimidine derivatives has been extensively studied, leading to compounds with potential antiviral and antimicrobial properties. For instance, the synthesis of new 2,4-diaminopyrimidine derivatives has shown promising results against a range of viruses, indicating the potential of similar compounds for pharmaceutical applications (Holý et al., 2002).
Crystal Structure Analysis
The detailed analysis of pyrimidine compounds' crystal structures provides insights into their potential interactions and stability. For example, the study of 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one revealed a coplanar structure within the molecule, suggesting specific intramolecular interactions that could be exploited in drug design (Huang et al., 2009).
Antimicrobial Activity
Pyrimidine derivatives have also been synthesized and tested for their antimicrobial properties, with some compounds showing inhibitory effects against various microorganisms. This suggests the broader applicability of such compounds in developing new antimicrobial agents (Younes et al., 2013).
Molecular Docking and Computational Analysis
The compound's structure, similar to those studied, lends itself to computational analysis, including molecular docking studies. These analyses help predict the compound's interactions with biological targets, providing a foundation for potential therapeutic applications.
- Molecular Docking Simulations: Studies involving similar compounds have conducted molecular docking simulations to assess their inhibitory potential against enzymes like human dihydrofolate reductase (DHFR). Such research indicates the potential of these compounds to act as enzyme inhibitors, which could be explored for therapeutic applications (Al-Wahaibi et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S3/c1-24-17-6-4-15(5-7-17)13-27-21-22-16(14-26-3)12-20(23-21)28-19-10-8-18(25-2)9-11-19/h4-12H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVZVRSBYDHDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC(=CC(=N2)SC3=CC=C(C=C3)OC)CSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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